2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of ethylamine with a ketone or aldehyde to form an intermediate, which is then cyclized with hydrazine or a hydrazine derivative to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor and inhibits its activity, thereby blocking the signaling pathways that promote the growth of prostate cancer cells . The compound may also interact with enzymes and other proteins involved in inflammatory processes, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1H-pyrazol-1-yl)acetamide: Another pyrazole derivative with potential anti-inflammatory and analgesic properties.
4,5-Dihydro-1H-pyrazole derivatives: Known for their diverse pharmacological activities, including antimicrobial and analgesic effects.
Uniqueness
2-(Ethylamino)-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific structure, which combines an ethylamino group with a pyrazole ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-4-(5-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16)6-8-14-9(2)5-7-13-14/h5,7,12H,4,6,8H2,1-3H3,(H,15,16) |
InChI Key |
CFPGGHJDDWBVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C(=CC=N1)C)C(=O)O |
Origin of Product |
United States |
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